2',4',6'-Trihidroxicalcona

Descripción general

Descripción

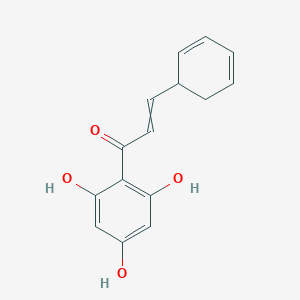

2',4',6'-Trihydroxydihydrochalcone is an organic compound that features a cyclohexadienyl group and a trihydroxyphenyl group connected by a propenone linker

Aplicaciones Científicas De Investigación

Chemistry

In organic synthesis, 2',4',6'-Trihydroxydihydrochalcone serves as a versatile building block for more complex molecules. Its ability to undergo various functionalization reactions makes it valuable for developing new compounds with specific properties.

Biology

Antioxidant Activity: The compound's hydroxyl groups contribute to its potential antioxidant properties, which are critical in studies related to oxidative stress and cellular protection. Research indicates that it can neutralize free radicals, thereby mitigating oxidative damage in biological systems.

Enzyme Inhibition: Notably, 2',4',6'-Trihydroxydihydrochalcone has been identified as a reversible and competitive inhibitor of protein tyrosine phosphatase 1B (PTP1B), with an IC₅₀ value of 0.27 µM. This suggests its potential as a therapeutic agent for managing insulin resistance and obesity-related metabolic disorders .

| Compound | IC₅₀ (µM) | Selectivity |

|---|---|---|

| 2',4',6'-Trihydroxydihydrochalcone | 0.27 ± 0.01 | High (6.9-fold over T-cell PTPs) |

Medicine

The compound has garnered attention for its potential applications in pharmacology. Its antioxidant and enzyme-inhibitory properties make it a candidate for the development of pharmaceuticals targeting diseases associated with oxidative stress and metabolic dysfunctions .

Industry

In material science, research is exploring the use of 2',4',6'-Trihydroxydihydrochalcone in developing advanced materials and polymers due to its unique structural properties. Its potential as a precursor in synthesizing new materials with specific functionalities is under investigation.

Antifungal Properties

Research has demonstrated that extracts containing 2',4',6'-Trihydroxydihydrochalcone exhibit antifungal activity against various pathogens such as Rhizoctonia solani and Pythium ultimum. These findings suggest its utility in agricultural applications as a natural pesticide .

Molluscicidal Activity

The compound has also shown effectiveness against Biomphalaria glabrata, a freshwater snail vector for schistosomiasis. Studies indicate that it impacts the life stages of the snail, making it a potential tool for controlling snail populations in water bodies to reduce disease transmission .

| Life Stage | LC₅₀ (µg/mL) |

|---|---|

| Adult | 5.35 |

| Embryo | Development delay observed |

Case Studies

Case Study on Enzyme Inhibition: A series of derivatives based on 2',4',6'-Trihydroxydihydrochalcone were synthesized to assess their inhibitory effects on PTP1B. The results indicated promising activity that could lead to new diabetes treatments targeting metabolic pathways .

Fungal Pathogen Control: In agricultural trials, extracts containing this compound significantly reduced fungal infections in crops, demonstrating its efficacy as a natural antifungal agent .

Molluscicidal Applications: The effectiveness of 2',4',6'-Trihydroxydihydrochalcone against B. glabrata suggests its potential use in public health strategies aimed at controlling schistosomiasis transmission rates .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2',4',6'-Trihydroxydihydrochalcone can be achieved through several synthetic routes. One common method involves the aldol condensation reaction between cyclohexa-2,4-dien-1-one and 2,4,6-trihydroxybenzaldehyde in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions in an organic solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexa-2,4-dien-1-YL group, leading to the formation of quinones.

Reduction: Reduction reactions can convert the propenone linker to a saturated propanol group.

Substitution: The hydroxyl groups on the trihydroxyphenyl moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.

Major Products

Oxidation: Quinones and related derivatives.

Reduction: Saturated alcohols.

Substitution: Halogenated or nitrated phenolic compounds.

Mecanismo De Acción

The mechanism by which 2',4',6'-Trihydroxydihydrochalcone exerts its effects would depend on its specific application. For example, in biological systems, its antioxidant activity could involve the donation of hydrogen atoms from the hydroxyl groups to neutralize free radicals. The molecular targets and pathways would include reactive oxygen species and related cellular pathways.

Comparación Con Compuestos Similares

Similar Compounds

Curcumin: A compound with a similar propenone linker and phenolic groups, known for its antioxidant and anti-inflammatory properties.

Quercetin: A flavonoid with multiple hydroxyl groups, also known for its antioxidant activity.

Uniqueness

2',4',6'-Trihydroxydihydrochalcone is unique due to the presence of the cyclohexa-2,4-dien-1-YL group, which can undergo specific reactions not possible with other similar compounds. This structural feature may impart unique chemical and biological properties.

Actividad Biológica

2',4',6'-Trihydroxydihydrochalcone is a flavonoid compound that has garnered attention due to its diverse biological activities. This compound is primarily known for its presence in various plant species, including those from the Piper genus, and has been studied for its potential therapeutic applications. This article reviews the biological activities associated with 2',4',6'-trihydroxydihydrochalcone, focusing on its inhibitory effects on enzymes, antifungal properties, and molluscicidal activity.

Chemical Structure

The molecular formula of 2',4',6'-trihydroxydihydrochalcone is . Its structure consists of a dihydrochalcone backbone with three hydroxyl groups positioned at the 2', 4', and 6' positions. This configuration is crucial for its biological activity.

1. Enzyme Inhibition

Research has identified 2',4',6'-trihydroxydihydrochalcone as a reversible and competitive inhibitor of protein tyrosine phosphatase (PTP) 1B. The compound exhibited significant inhibitory activity with an IC₅₀ value of , making it a promising candidate for further development as a therapeutic agent targeting metabolic disorders related to insulin resistance and obesity .

| Compound | IC₅₀ (µM) | Selectivity |

|---|---|---|

| 2',4',6'-Trihydroxydihydrochalcone | 0.27 ± 0.01 | High (6.9-fold over T-cell PTPs) |

2. Antifungal Activity

In studies involving extracts from the Peruvian plant Psidium acutangulum, the compound demonstrated antifungal properties against several fungi, including Rhizoctonia solani, Helminthosporium teres, and Pythium ultimum. The extracts containing 3'-formyl-2',4',6'-trihydroxy-dihydrochalcone were particularly effective, indicating the potential utility of this compound in agricultural applications to control fungal pathogens .

3. Molluscicidal Activity

A notable study evaluated the molluscicidal effects of various compounds, including 2',4',6'-trihydroxydihydrochalcone, against Biomphalaria glabrata, a freshwater snail vector for schistosomiasis. The results showed that this compound was highly effective across all life stages of the snail, with an LC₅₀ value of . Furthermore, it caused developmental delays in embryos, indicating a strong impact on reproduction .

| Life Stage | LC₅₀ (µg/mL) |

|---|---|

| Adult | 5.35 |

| Embryo | Development delay observed |

Case Studies

Several case studies have illustrated the efficacy of 2',4',6'-trihydroxydihydrochalcone in various applications:

- Case Study on Enzyme Inhibition : A series of derivatives were synthesized to explore their inhibitory effects on PTP1B, with trihydroxydihydrochalcone derivatives showing promising results that could lead to new diabetes treatments .

- Fungal Pathogen Control : The antifungal properties were tested in agricultural settings where extracts containing this compound significantly reduced fungal infections in crops, demonstrating its potential as a natural pesticide .

- Molluscicidal Applications : The compound's effectiveness against B. glabrata suggests its potential use in controlling snail populations in water bodies to reduce schistosomiasis transmission rates .

Propiedades

IUPAC Name |

3-phenyl-1-(2,4,6-trihydroxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c16-11-8-13(18)15(14(19)9-11)12(17)7-6-10-4-2-1-3-5-10/h1-5,8-9,16,18-19H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWQGMMRHTWIOGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1088-08-0 | |

| Record name | 2′,4′,6′-Trihydroxydihydrochalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1088-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-phenyl-1-(2,4,6-trihydroxyphenyl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.